molecular formula C19H16N4O2S2 B3472925 N,N'-bis(1,3-benzothiazol-2-yl)pentanediamide

N,N'-bis(1,3-benzothiazol-2-yl)pentanediamide

Cat. No.: B3472925
M. Wt: 396.5 g/mol
InChI Key: LMWFQVBAMJVETP-UHFFFAOYSA-N
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Description

N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide is a synthetic organic compound characterized by the presence of two benzothiazole groups attached to a pentanediamide backbone. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide typically involves the reaction of 2-aminobenzothiazole with glutaric anhydride. The reaction is carried out in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and a catalyst like hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide (DMF). The reaction conditions are generally mild, and the product is obtained in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological applications, particularly as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microbial strains makes it a candidate for the development of new antibiotics .

Industry

In industrial applications, N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide is used in the production of polymers and as a stabilizer in the manufacture of plastics. Its thermal stability and resistance to degradation make it valuable in these contexts.

Mechanism of Action

The mechanism by which N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide exerts its effects involves the interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The benzothiazole rings are believed to play a crucial role in binding to specific molecular targets, thereby enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    N’-benzothiazol-2-yl-benzamide: Another benzothiazole derivative with similar antibacterial properties.

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    N,N’-bis(benzothiazol-2-yl)ethanediamide: A structurally similar compound with a shorter aliphatic chain.

Uniqueness

N,N’-bis(1,3-benzothiazol-2-yl)pentanediamide is unique due to its longer pentanediamide backbone, which may confer enhanced flexibility and binding affinity in biological systems. This structural feature distinguishes it from other benzothiazole derivatives and may contribute to its superior biological activity.

Properties

IUPAC Name

N,N'-bis(1,3-benzothiazol-2-yl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-16(22-18-20-12-6-1-3-8-14(12)26-18)10-5-11-17(25)23-19-21-13-7-2-4-9-15(13)27-19/h1-4,6-9H,5,10-11H2,(H,20,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWFQVBAMJVETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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